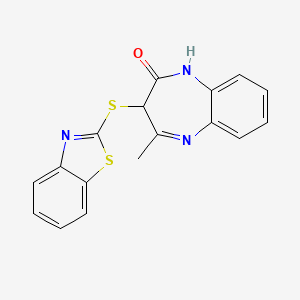

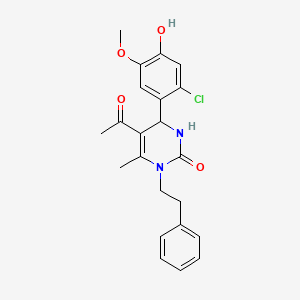

3-(1,3-benzothiazol-2-ylthio)-4-methyl-3H-1,5-benzodiazepin-2-ol

概要

説明

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Molecular Structure Analysis

The molecular structure of benzothiazole compounds is characterized by a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents attached to this core structure.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can be synthesized via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary depending on their specific structure. For example, the compound “3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione” has a molecular weight of 265.35 .科学的研究の応用

Drug Discovery and Medicinal Chemistry

Benzothiazole derivatives exhibit promising bioactivity profiles, making them attractive candidates for drug development. Researchers have explored their potential as:

- Antibacterial Agents : Some benzothiazole derivatives demonstrate antibacterial activity against various pathogens .

- Antifungal Agents : Certain compounds exhibit antifungal properties, which could be valuable in treating fungal infections .

- Anticancer Agents : Benzothiazoles have been investigated for their potential as anticancer agents, targeting specific pathways or receptors .

- Anti-inflammatory Agents : Compounds with anti-inflammatory properties may find applications in managing inflammatory diseases .

Material Science and Catalysis

Benzothiazoles have been utilized in material science and catalysis due to their unique structures and reactivity:

- Metal-Organic Frameworks (MOFs) : Researchers have explored porous MOFs containing benzothiazole moieties for drug delivery applications .

- Photoluminescent Materials : Some benzothiazole derivatives exhibit photoluminescence, making them useful in optoelectronic devices .

Agrochemicals

The benzothiazole scaffold has been investigated for its potential in agrochemicals:

- Pesticides and Herbicides : Researchers have explored benzothiazole-based compounds as pesticides and herbicides .

Analytical Chemistry

Benzothiazoles can serve as analytical tools:

- Fluorescent Probes : Certain derivatives act as fluorescent probes for detecting specific analytes in biological samples .

Coordination Chemistry

Benzothiazole derivatives have been studied in coordination chemistry:

- Metal Complexes : Researchers have synthesized metal complexes containing benzothiazole ligands for various applications, including catalysis and sensing .

Organic Synthesis

Benzothiazoles are versatile building blocks in organic synthesis:

- Multicomponent Reactions : Researchers have developed synthetic strategies for constructing 2-arylbenzothiazoles through multicomponent reactions, providing access to diverse chemical libraries .

- Green Chemistry Approaches : Recent advances include green synthesis methods using 2-aminobenzenethiol and various raw materials like aldehydes, ketones, acids, and acyl chlorides .

作用機序

Target of Action

ChemDiv3_005551, also known as IDI1_023461, is a small molecule that targets the isopentenyl-diphosphate delta isomerase 1 (IDI1) . IDI1 is a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .

Mode of Action

It is known that the compound belongs to a class of covalent inhibitors . Covalent inhibitors work by forming a stable, irreversible bond with their target enzyme or receptor, leading to prolonged and often more potent inhibition . This covalent bond formation translates into greater therapeutic efficacy and dosage efficiency .

Biochemical Pathways

The primary biochemical pathway affected by ChemDiv3_005551 is the cholesterol biosynthesis pathway. By targeting IDI1, the compound potentially disrupts the conversion of IPP to DMAPP, a critical step in the synthesis of cholesterol . This could have downstream effects on various cellular processes that rely on cholesterol, including membrane fluidity and the formation of lipid rafts.

Pharmacokinetics

As a covalent inhibitor, it is expected to have a long-lasting therapeutic effect due to its ability to form a permanent bond with the target enzyme or receptor . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c1-10-15(16(21)19-12-7-3-2-6-11(12)18-10)23-17-20-13-8-4-5-9-14(13)22-17/h2-9,15H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUHROYPULSWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC(=O)C1SC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B4069262.png)

![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B4069264.png)

![N-(4-butoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B4069272.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4069278.png)

![2-[(4-chlorophenyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4069283.png)

![6-amino-8-{2-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4069303.png)

![2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069335.png)

![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-nitro-phenyl)-benzenesulfonamide](/img/structure/B4069337.png)

![2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4069353.png)

![4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069363.png)